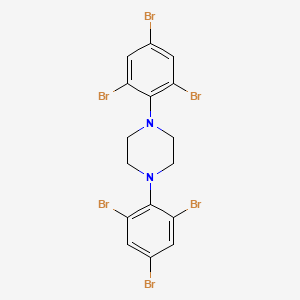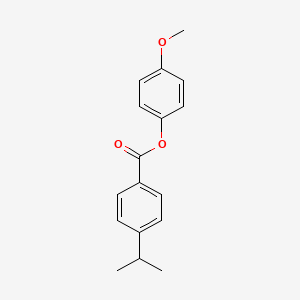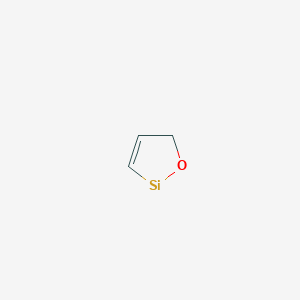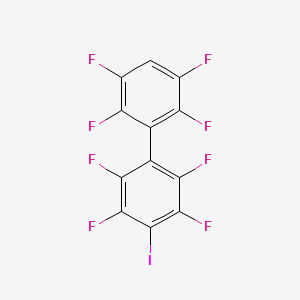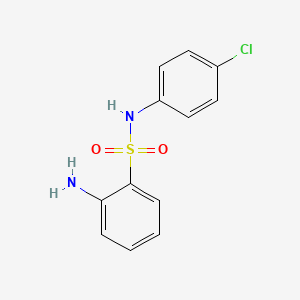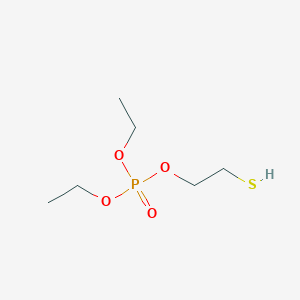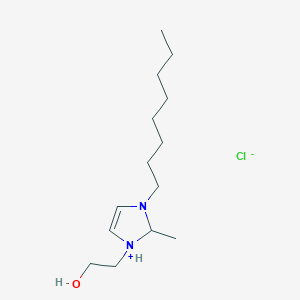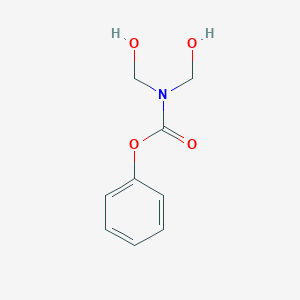
Phenyl bis(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl bis(hydroxymethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the presence of a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of polymer-bound catalysts and environmentally benign conditions, such as low pressure and temperature, are preferred to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Phenyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: Formation of phenyl bis(formyl)carbamate or phenyl bis(carboxyl)carbamate.
Reduction: Formation of this compound.
Substitution: Formation of nitro- or halogen-substituted this compound.
Scientific Research Applications
Phenyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of phenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a protecting group.
Phenyl carbamate: Shares structural similarities but lacks the hydroxymethyl groups, leading to different reactivity and applications.
Uniqueness: Phenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
CAS No. |
64191-75-9 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
phenyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H11NO4/c11-6-10(7-12)9(13)14-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI Key |
FVDGZMDWHKWZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


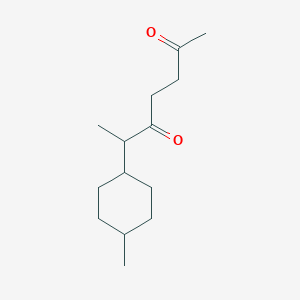
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
